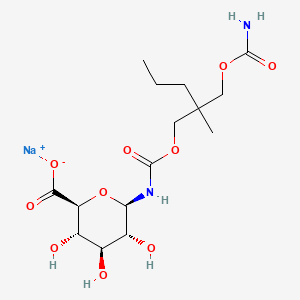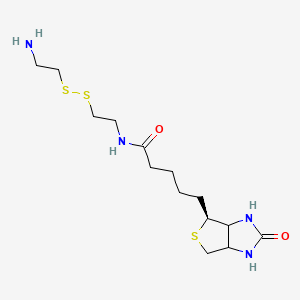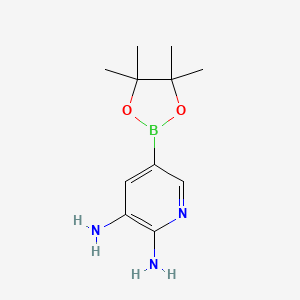
Meprobamate N-|A-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meprobamate N-β-D-Glucuronide Sodium Salt is a chemical compound used only for scientific research and development . It is not intended for use in humans or animals .
Physical and Chemical Properties Analysis
The melting point of Meprobamate N-β-D-Glucuronide Sodium Salt is >114°C (dec.) . Other physical and chemical properties like boiling point, density, and refractive index are not available .Wirkmechanismus
While the mechanism of action for Meprobamate N-β-D-Glucuronide Sodium Salt is not explicitly stated, the parent compound, Meprobamate, is known to act at multiple sites in the central nervous system, such as the thalamus and limbic system. It binds to the GABA A receptors, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord .
Safety and Hazards
Meprobamate N-β-D-Glucuronide Sodium Salt is classified as having Acute Toxicity, Oral (Category 4) and Reproductive Toxicity (Category 2) according to EU Regulation 1272/2008 and US OSHA 1910.1200 . It’s harmful if swallowed and suspected of damaging fertility or the unborn child . In case of exposure, it’s advised to wash hands thoroughly after handling, obtain special instructions before use, and call a POISON CENTER or doctor/physician if you feel unwell .
Eigenschaften
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1/t7-,8-,9+,10-,11+,15?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMRHZKKVLZBPD-ZMPSTQQWSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(COC(=O)N)COC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N2NaO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857972 |
Source


|
| Record name | Sodium N-[({2-[(carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-28-3 |
Source


|
| Record name | Sodium N-[({2-[(carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)











![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)

